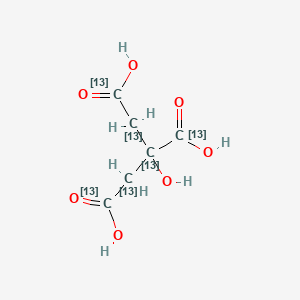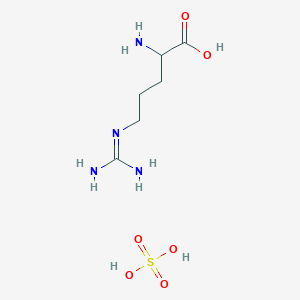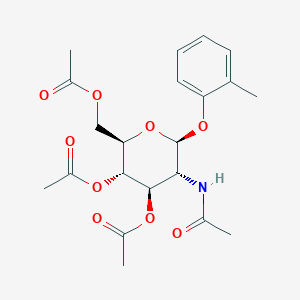
Acetato de 2-(2,5-dioxopirrolidin-1-il)etilo
Descripción general
Descripción
2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate is a useful research compound. Its molecular formula is C8H11NO4 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos anticonvulsivos
Acetato de 2-(2,5-dioxopirrolidin-1-il)etilo: se ha estudiado por su potencial en el desarrollo de nuevos fármacos anticonvulsivos. Los investigadores han sintetizado una serie de derivados híbridos de pirrolidina-2,5-diona que muestran potentes propiedades anticonvulsivas. Estos compuestos han demostrado actividad de amplio espectro en modelos de convulsiones en animales, como la prueba de electroshock máxima (MES) y el modelo de convulsiones psicomotoras de 6 Hz . Los derivados también mostraron eficacia en modelos de dolor, lo que indica su posible uso en el tratamiento del dolor neuropático .
Manejo del dolor
La eficacia del compuesto en modelos de dolor, como la prueba de formalina del dolor tónico y el modelo de dolor inducido por capsaicina, sugiere su aplicación en el manejo del dolor. Su capacidad para aliviar el dolor neuropático inducido por oxaliplatino en ratones lo posiciona como un candidato para futuras investigaciones en el tratamiento del dolor crónico .
Investigación de trastornos neurológicos
Dados sus resultados prometedores en modelos de epilepsia, This compound podría ser fundamental en la investigación de trastornos neurológicos. Puede ayudar a comprender la patofisiología de la epilepsia y otras afecciones neurológicas relacionadas .
Estudios de inhibición de canales de calcio
El compuesto se ha relacionado con la inhibición de las corrientes de calcio mediadas por los canales Cav 1.2 (tipo L). Este mecanismo es crucial para la transmisión de señales en el sistema nervioso y podría ser un objetivo para diversas enfermedades neurológicas .
Evaluación de la estabilidad metabólica
El compuesto ha mostrado una alta estabilidad metabólica en microsomas hepáticos humanos, lo que es un factor significativo en el desarrollo de fármacos. Su estabilidad sugiere una menor tasa de metabolismo, lo que podría conducir a una mayor duración de la acción en aplicaciones terapéuticas .
Análisis de la interacción con el citocromo P450
This compound: exhibe una inhibición relativamente débil de las isoformas CYP3A4, CYP2D6 y CYP2C9 del citocromo P450. Esta propiedad es esencial para predecir las interacciones farmacológicas y puede ayudar en el desarrollo de fármacos con menos efectos secundarios .
Conjugación fármaco-anticuerpo (ADC)
El compuesto es un posible enlace click para la conjugación fármaco-anticuerpo (ADC), una tecnología utilizada en terapias contra el cáncer dirigidas. Sus propiedades estructurales pueden permitir el desarrollo de ADC más estables y efectivos .
Candidato a fármaco antiepiléptico de amplio espectro
La investigación indica que los derivados de This compound podrían servir como candidatos para fármacos antiepilépticos de amplio espectro. Esta aplicación es particularmente relevante dado el alto nivel de resistencia a los fármacos en el tratamiento de la epilepsia .
Mecanismo De Acción
Target of Action
Related compounds have been shown to interact withcalcium currents mediated by Cav 1.2 (L-type) channels .
Mode of Action
It’s suggested that the compound may function through theinhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This interaction could lead to changes in cellular signaling and function.
Biochemical Pathways
The inhibition of cav 12 (L-type) channels can impact a variety of cellular processes, including muscle contraction, hormone secretion, and neuronal signaling .
Pharmacokinetics
Related compounds have demonstratedhigh metabolic stability on human liver microsomes , negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties suggest a favorable bioavailability profile.
Result of Action
Related compounds have shown potent anticonvulsant properties and efficacy in pain models . These effects are likely due to the compound’s interaction with Cav 1.2 (L-type) channels.
Análisis Bioquímico
Biochemical Properties
It is known that this compound has a molecular weight of 183.165
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate vary with different dosages in animal models .
Transport and Distribution
It is unclear if there are any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-6(10)13-5-4-9-7(11)2-3-8(9)12/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUSSQMGOYSNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556829 | |
| Record name | 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28833-81-0 | |
| Record name | 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(Pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628380.png)



![5-Ethyl-7-methylbenzo[B]carbazole](/img/structure/B1628385.png)



